molecular formula C17H14N4O6 B2659863 N-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1421466-87-6

N-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No. B2659863
CAS RN: 1421466-87-6
M. Wt: 370.321
InChI Key: DCTMTAOKXVVMTP-UHFFFAOYSA-N
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Description

The compound is a competitive antagonist of capsaicin activation . It blocks all known modes of TRPV1 activation, including protons, heat, and endogenous ligands, such as anandamide, N-arachidonyl dopamine, and oleoyldopamine .

Scientific Research Applications

Antibacterial Activity

This compound has shown potential in inhibiting bacterial biofilm formation, which is crucial for preventing bacterial infections. Studies have demonstrated its effectiveness against pathogenic strains like Escherichia coli and Bacillus subtilis . This makes it a promising candidate for developing new antibacterial agents, especially in the fight against antibiotic-resistant bacteria.

Antitumor Properties

The compound’s structure includes an oxadiazole scaffold, known for its cytotoxic properties. Research has indicated that derivatives of this scaffold exhibit significant antitumor activity. This suggests that the compound could be explored further for its potential in cancer therapy, particularly in targeting specific tumor cells.

Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes such as cholinesterases and lipoxygenases . These enzymes are involved in various physiological processes, and their inhibition can be beneficial in treating conditions like Alzheimer’s disease and inflammatory disorders. The compound’s moderate to weak inhibition properties make it a candidate for further optimization and study in enzyme-related therapies.

Anti-inflammatory Effects

Benzodioxane derivatives, part of the compound’s structure, are known for their anti-inflammatory properties . This suggests that the compound could be effective in reducing inflammation, making it useful in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Antioxidant Activity

The compound’s benzodioxane moiety also contributes to its antioxidant properties . Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound’s potential as an antioxidant could be explored in developing treatments for these conditions.

Neuroprotective Potential

Given its enzyme inhibition and antioxidant properties, the compound may have neuroprotective effects. This could be particularly beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s . Further research could explore its efficacy in protecting neurons from damage and improving cognitive functions.

Antiviral Applications

The structural features of the compound suggest potential antiviral activity. Compounds with similar structures have been studied for their ability to inhibit viral replication . This makes it a candidate for developing antiviral drugs, particularly against emerging viral infections.

Pharmacokinetic Studies

The compound’s unique structure makes it an interesting subject for pharmacokinetic studies. Understanding its absorption, distribution, metabolism, and excretion (ADME) can provide insights into its potential as a drug candidate. These studies are essential for determining the compound’s safety and efficacy in clinical settings.

properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O6/c1-9-6-11(21-27-9)15(22)20-17-19-12(8-26-17)16(23)18-10-2-3-13-14(7-10)25-5-4-24-13/h2-3,6-8H,4-5H2,1H3,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTMTAOKXVVMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

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